molecular formula C16H13ClF3N3 B2368679 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 439111-22-5

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2368679
CAS No.: 439111-22-5
M. Wt: 339.75
InChI Key: DVVZEHLXFNKXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of indole and pyridine structures

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of indole derivatives is diverse and depends on their specific structure and functional groups . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

The future directions for research on “3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine” and similar indole derivatives are promising. Due to their diverse pharmacological properties, indole derivatives have immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration techniques.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

Uniqueness

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of indole and pyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3/c17-13-7-11(16(18,19)20)9-23-15(13)21-6-5-10-8-22-14-4-2-1-3-12(10)14/h1-4,7-9,22H,5-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZEHLXFNKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.